Thalidomide-O-acetamido-PEG3-propargyl
Description
Thalidomide-O-acetamido-PEG3-propargyl is a synthetic derivative of thalidomide, a cereblon (CRBN)-binding ligand widely used in PROTAC (Proteolysis-Targeting Chimera) technology. This compound integrates three key components:
- Thalidomide moiety: Binds to CRBN, enabling targeted protein degradation .
- O-acetamido linker: Enhances stability and modulates pharmacokinetics.
- PEG3-propargyl chain: A triethylene glycol (PEG3) spacer with a terminal propargyl group, facilitating "click chemistry" for bioconjugation (e.g., azide-alkyne cycloaddition) .
Properties
Molecular Formula |
C24H27N3O9 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C24H27N3O9/c1-2-9-33-11-13-35-14-12-34-10-8-25-20(29)15-36-18-5-3-4-16-21(18)24(32)27(23(16)31)17-6-7-19(28)26-22(17)30/h1,3-5,17H,6-15H2,(H,25,29)(H,26,28,30) |
InChI Key |
MEOVZDWFMKUTQA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG3-propargyl typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
PEGylation: The activated thalidomide is then reacted with a PEG spacer to form Thalidomide-O-PEG.
Propargylation: The PEGylated thalidomide is further reacted with a propargylating agent to introduce the propargyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-acetamido-PEG3-propargyl undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in substitution reactions, allowing the compound to be attached to other molecules.
Click Chemistry:
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Azide-Containing Molecules: React with the propargyl group in click chemistry reactions.
Major Products: The major products formed from these reactions are typically conjugates of this compound with other molecules, enhancing its functionality and specificity .
Scientific Research Applications
Thalidomide-O-acetamido-PEG3-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the targeted degradation of specific proteins.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by selectively degrading target proteins.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory conditions, by targeting disease-related proteins.
Industry: Utilized in the development of advanced drug delivery systems and therapeutic agents
Mechanism of Action
The mechanism of action of Thalidomide-O-acetamido-PEG3-propargyl involves its role as a PROTAC linker. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, and recruits target proteins for ubiquitination and subsequent degradation by the proteasome. This targeted degradation disrupts specific cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Research Findings and Limitations
- Critical Gap : Direct comparative studies between PEG3 and PEG4 propargyl derivatives are absent in the evidence, necessitating further pharmacokinetic profiling.
- Safety Note: Propargyl-containing compounds may exhibit cytotoxicity at high concentrations, requiring dose optimization .
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